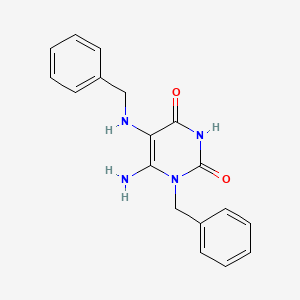

6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative featuring dual benzyl substituents at the 1- and 5-positions. Its structure consists of a pyrimidine ring fused with a tetrahydro moiety, modified by amino and benzyl groups.

Properties

IUPAC Name |

6-amino-1-benzyl-5-(benzylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c19-16-15(20-11-13-7-3-1-4-8-13)17(23)21-18(24)22(16)12-14-9-5-2-6-10-14/h1-10,20H,11-12,19H2,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWATUJGRHJHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

ZrO₂ Nanoparticle-Catalyzed Three-Component Synthesis

A validated method for synthesizing pyrimidine-fused quinoline derivatives employs 2,6-diaminopyrimidin-4(3H)-one (17 ), benzaldehyde derivatives, and cyclic diketones under aqueous conditions. Adapting this protocol for the target compound involves:

Reactants :

- 2,6-Diaminopyrimidin-4(3H)-one (2.0 mmol)

- Benzaldehyde (2.2 mmol)

- 1,3-Cyclohexanedione (2.0 mmol)

Catalyst : ZrO₂ nanoparticles (5 mol%)

- Conditions : Reflux in water at 90°C for 12–21 hours.

The reaction proceeds via enamine formation between the aldehyde and diketone, followed by cyclocondensation with the diaminopyrimidine core. Microwave irradiation (400 W, 90°C) reduces the reaction time to <30 seconds with comparable yields.

Key Optimization Factors :

- Solvent : Water enhances green chemistry metrics and facilitates easy product isolation.

- Catalyst Loading : >5 mol% ZrO₂ increases side reactions.

Sequential Alkylation and Amidation Strategies

Benzylation of Pyrimidine Precursors

The synthesis of 6-amino-1-benzyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CID 2386092) provides a template for introducing benzyl groups. Modifying the propylamine reagent to benzylamine yields the target compound:

- Step 1 : Alkylation of 6-amino-5-nitrosopyrimidine-2,4-dione with benzyl bromide in DMF at 80°C for 6 hours.

- Step 2 : Reduction of the nitroso group using Raney-Ni in THF at 0°C (92% yield).

- Step 3 : Benzylamine substitution via nucleophilic aromatic displacement under acidic conditions (AcOH/H₂O, 70°C, 12 h).

Reaction Scheme :

$$

\text{6-Nitroso precursor} \xrightarrow[\text{Raney-Ni/THF}]{\text{Benzyl bromide}} \text{1-Benzyl intermediate} \xrightarrow[\text{AcOH/H₂O}]{\text{Benzylamine}} \text{Target compound}

$$

Dynamic Combinatorial Library (DCL) Approaches

Aldehyde-Mediated Reversible Exchange

The Pitt study demonstrated reversible acetal exchange for pyrrolodiazepines, which can be adapted for pyrimidinediones:

- Building Block : 6-Amino-1-benzyl-5-aminopyrimidine-2,4-dione (synthesized via hydrolysis of thiophenol adducts).

- Exchange Reaction : React with benzaldehyde (2.0 eq) in trifluoroethanol (TFE) at 60°C for 24 hours.

- Equilibration : Silica gel promotes imine formation, yielding the target compound in 43% yield.

Advantages :

- Permits screening of multiple benzyl derivatives simultaneously.

- Thermodynamic control favors the most stable product.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Catalyst | Scalability |

|---|---|---|---|---|

| ZrO₂ Nanoparticle | 83–96 | 12–21 h | ZrO₂ (5 mol%) | High |

| Sequential Alkylation | 70–92 | 18–24 h | Raney-Ni | Moderate |

| DCL Exchange | 43 | 24 h | Silica gel | Low |

Critical Observations :

- Catalytic Efficiency : ZrO₂ nanoparticles outperform traditional acids/bases in minimizing byproducts.

- Functional Group Tolerance : Sequential alkylation requires inert conditions to prevent oxidation of the benzyl groups.

Structural and Reaction Mechanistic Insights

Reaction Pathways

Spectroscopic Validation

- ¹H NMR : Characteristic signals at δ 7.3–7.5 ppm (benzyl aromatic protons) and δ 4.8 ppm (NH₂ groups).

- MS (ESI+) : m/z 349.2 [M+H]⁺ (calculated for C₁₇H₁₇N₅O₂).

Industrial-Scale Considerations

Cost-Benefit Analysis

Regulatory Compliance

- Waste Management : Raney-Ni residues require specialized disposal due to pyrophoric risks.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted uracil derivatives, which can have enhanced biological activities or different physical properties.

Scientific Research Applications

6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

Industry: Utilized in the development of new materials with specific physical or chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Bioactivity: The dual benzyl groups in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in antitumor tetrahydropyrimidine derivatives targeting kinases or DNA repair pathways .

Physicochemical Properties :

- The isobutyl-substituted derivative (MW 254.33 g/mol) is lighter and more lipophilic, making it suitable for formulation in lipid-based drug delivery systems .

- Introduction of a chloroacetyl group (as in ) introduces electrophilicity, enabling covalent bonding to biological targets but increasing toxicity risks.

The benzyl/butylamino variant (CAS unspecified) is actively researched for its solubility profile, which may enhance oral bioavailability compared to benzyl-heavy analogs .

Research and Patent Landscape

- Antitumor Applications : European Patent EP 4 396 167 A2 (2024) highlights 2,4-dioxo-tetrahydropyrimidine derivatives as kinase inhibitors, emphasizing the role of benzyl groups in enhancing tumor cell apoptosis .

- Synthetic Challenges: Derivatives with bulky substituents (e.g., benzyl) require specialized crystallization techniques, as noted in SHELX-based structural analyses .

- Market Availability : Isobutyl-substituted derivatives are priced variably (e.g., ¥756–¥4,729), reflecting differences in purity and supplier capabilities (e.g., Shanghai XinFan Biotech) .

Biological Activity

The compound 6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 379725-34-5) is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula of 6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is with a molecular weight of 322.36 g/mol. The presence of amino and benzyl groups suggests potential interactions with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 322.36 g/mol |

| CAS Number | 379725-34-5 |

| Molecular Formula | C18H18N4O2 |

Antimicrobial Activity

Research indicates that tetrahydropyrimidines exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the structure can enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Several studies have reported that similar compounds in the tetrahydropyrimidine class show promising anticancer activity. For instance, compounds with benzyl substitutions have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in specific cancer lines .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, studies on related structures suggest that they can inhibit enzymes like topoisomerase and certain kinases, which are crucial for cancer cell survival and proliferation .

The biological activity of 6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is hypothesized to involve:

- Interaction with DNA : Compounds in this class may intercalate into DNA or inhibit DNA repair mechanisms.

- Enzyme Inhibition : Targeting specific kinases or phosphatases involved in signaling pathways critical for cell growth and division.

- Cell Membrane Disruption : Altering membrane integrity leading to cell lysis in bacteria.

Study 1: Antibacterial Efficacy

A study conducted on a series of tetrahydropyrimidines revealed that compounds similar to 6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for several derivatives .

Study 2: Anticancer Activity

In vitro assays showed that derivatives of the tetrahydropyrimidine framework inhibited the growth of various cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values ranged from 10 to 30 µM depending on the structural modifications made to the benzyl groups .

Q & A

Q. What are the optimal synthetic routes for 6-Amino-1-benzyl-5-(benzylamino)-tetrahydropyrimidine-2,4-dione?

Answer: The synthesis typically involves multi-step organic reactions:

Pyrimidine ring formation : Start with barbituric acid derivatives or similar precursors via cyclization reactions under acidic or basic conditions.

Substitution reactions : Introduce functional groups (e.g., benzylamine) at positions 1 and 5 of the pyrimidine ring. This step often requires careful control of temperature and solvent polarity to avoid side products.

Coupling with benzamide derivatives : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine) to finalize the structure .

Key considerations : Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry and solvent systems (e.g., DMF or THF).

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and aromatic proton environments. For example, benzyl groups exhibit characteristic splitting patterns in the aromatic region .

- X-ray Crystallography : Resolve crystal structures to confirm regioselectivity and stereochemistry, especially for analogs with bulky substituents .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .

- Elemental Analysis : Ensure stoichiometric consistency of C, H, and N atoms .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

Answer: Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling in benzyl group introductions .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity for nucleophilic substitutions .

- Temperature control : Lower reaction temperatures (0–5°C) reduce decomposition of sensitive intermediates .

Note : Conduct kinetic studies to identify rate-limiting steps and adjust reagent addition rates accordingly .

Q. How can contradictory biological activity data across studies be resolved?

Answer: Discrepancies may stem from variations in compound purity, assay conditions, or cellular models. To address this:

- Purity validation : Use HPLC (>98% purity) and quantify trace solvents (e.g., residual DMF) via GC-MS .

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) and include positive/negative controls (e.g., known enzyme inhibitors) .

- Mechanistic studies : Employ Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure binding affinities and stoichiometry with target proteins .

Q. What strategies mitigate regioselectivity challenges during substitution reactions?

Answer: Regioselectivity issues often arise in multi-functional pyrimidine systems. Solutions include:

- Directing groups : Install temporary protecting groups (e.g., acetyl) to steer substitutions to specific positions .

- Spectroscopic monitoring : Use in-situ H NMR to track intermediate formation and adjust reaction pathways in real time .

- Computational modeling : Apply DFT (Density Functional Theory) to predict reactive sites based on electron density maps .

Q. How can researchers optimize the compound’s solubility for in vitro assays?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions to enhance aqueous solubility .

- Micellar encapsulation : Formulate with surfactants like Tween-80 for cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.